4-Phenyloxazolidine-2,5-dione
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Overview
Description
4-Phenyloxazolidine-2,5-dione is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is a crystalline solid that is typically colorless or pale yellow and is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-phenoxy-2-pentanone with acrylonitrile under basic conditions. This reaction is typically carried out with heating and stirring to enhance efficiency .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield derivatives with altered functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Phenyloxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to act as a catalyst in certain reactions, facilitating the transformation of substrates into desired products .
Comparison with Similar Compounds
4-Methyl-4-phenyloxazolidine-2,5-dione: Similar in structure but with a methyl group substitution.
5-Phenyloxazolidine-2,4-dione: Differing in the position of the oxazolidine ring.
Uniqueness: 4-Phenyloxazolidine-2,5-dione is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4-phenyl-1,3-oxazolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHBLBYCASPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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